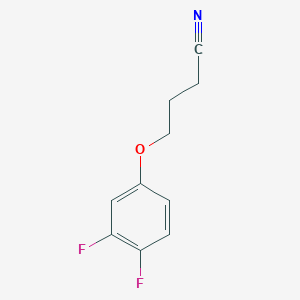
4-(3,4-Difluoro-phenoxy)butanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,4-Difluoro-phenoxy)butanenitrile is a chemical compound characterized by a butanenitrile group attached to a 3,4-difluorophenoxy moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3,4-difluorophenol and butanenitrile.
Reaction Conditions: The reaction involves a nucleophilic substitution where the phenol group attacks the nitrile group under controlled conditions.
Catalysts: Catalysts such as strong bases or acids may be used to facilitate the reaction.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is often synthesized in batch reactors where precise control over temperature and pressure is maintained.
Purification: The product is purified through crystallization or distillation to achieve the desired purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to a primary amine.
Substitution: Substitution reactions can occur at the fluorine atoms, replacing them with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromic acid are used.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation catalysts are employed.
Substitution: Various nucleophiles and electrophiles are used depending on the desired substitution.
Major Products Formed:
Oxidation: 4-(3,4-Difluoro-phenoxy)butanoic acid.
Reduction: 4-(3,4-Difluoro-phenoxy)butanamine.
Substitution: Various derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a building block for the synthesis of biologically active molecules. Medicine: Industry: Used in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-(3,4-Difluoro-phenoxy)butanenitrile exerts its effects depends on its molecular targets and pathways. For instance, in pharmaceutical applications, it may interact with specific enzymes or receptors, leading to therapeutic effects.
Comparison with Similar Compounds
4-(2,3-Difluoro-phenoxy)butanenitrile: Similar structure but with different positions of fluorine atoms.
4-(3,4-Dichloro-phenoxy)butanenitrile: Similar but with chlorine atoms instead of fluorine.
Uniqueness: The presence of fluorine atoms in the 3,4-positions provides unique chemical and physical properties compared to other similar compounds, such as increased stability and reactivity.
This comprehensive overview highlights the significance of 4-(3,4-Difluoro-phenoxy)butanenitrile in various scientific and industrial fields. Its unique properties and versatile applications make it a valuable compound in research and development.
Does this cover everything you were looking for?
Properties
IUPAC Name |
4-(3,4-difluorophenoxy)butanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2NO/c11-9-4-3-8(7-10(9)12)14-6-2-1-5-13/h3-4,7H,1-2,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUDIAIHGQDPUGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCCCC#N)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
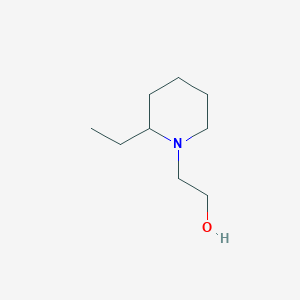

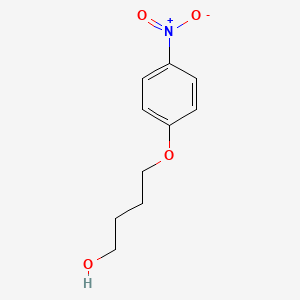
![2-[4-Piperazin-1-ylphenoxy]-ethanol](/img/structure/B7876785.png)



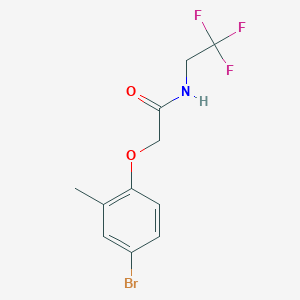
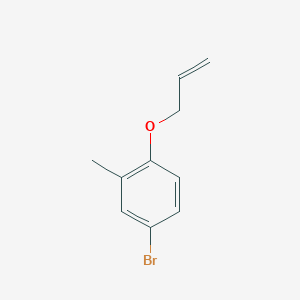

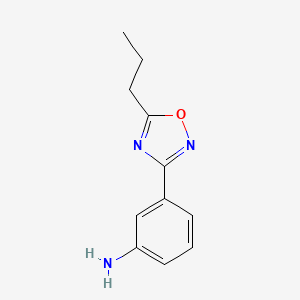
![3-[5-(Thiophen-2-yl)-1,2,4-oxadiazol-3-yl]aniline](/img/structure/B7876838.png)
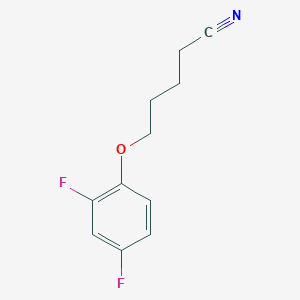
![8-Methoxy-4-methylfuro[3,2-c]quinoline-2-carboxylic acid](/img/structure/B7876852.png)
